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H-Phe-Phe-Tyr-Val-Thr-Glu-OH - 245076-38-4

H-Phe-Phe-Tyr-Val-Thr-Glu-OH

Catalog Number: EVT-15548433
CAS Number: 245076-38-4
Molecular Formula: C41H52N6O11
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound H-Phe-Phe-Tyr-Val-Thr-Glu-OH is a synthetic peptide that consists of six amino acids: Phenylalanine, Tyrosine, Valine, Threonine, Glutamic acid, and a C-terminal hydroxyl group. This peptide is notable for its potential biological activities and applications in various scientific fields, including pharmacology and biochemistry.

Source

Peptides like H-Phe-Phe-Tyr-Val-Thr-Glu-OH are typically synthesized in laboratories using solid-phase peptide synthesis techniques. The sequence of amino acids can be designed to study specific biological interactions or to develop therapeutic agents.

Classification

This compound belongs to the class of peptides, specifically oligopeptides, which are short chains of amino acids linked by peptide bonds. It can be classified further based on the properties of its constituent amino acids, including their polarity and charge.

Synthesis Analysis

Methods

The synthesis of H-Phe-Phe-Tyr-Val-Thr-Glu-OH can be accomplished through solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Resin Preparation: An appropriate resin is chosen to support the growing peptide chain.
  2. Amino Acid Coupling: Each amino acid is sequentially added to the resin-bound growing peptide chain using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
  3. Deprotection Steps: Protective groups on the amino acids are removed after each coupling step to allow for the next amino acid to attach.
  4. Cleavage and Purification: Once the desired sequence is complete, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) .

Technical Details

The specific conditions for coupling and deprotection can vary based on the protecting groups used (e.g., Fmoc for amines). The efficiency of each coupling reaction can be monitored through analytical methods such as mass spectrometry or analytical HPLC.

Molecular Structure Analysis

Structure

The molecular structure of H-Phe-Phe-Tyr-Val-Thr-Glu-OH can be represented as follows:

  • Amino Acid Sequence:
    • N-terminal: H-Phenylalanine
    • Internal residues: Phenylalanine, Tyrosine, Valine, Threonine
    • C-terminal: Glutamic acid with a hydroxyl group

Data

The molecular formula can be derived from the individual amino acids:

  • Molecular Formula: C30H38N6O6C_{30}H_{38}N_{6}O_{6}
  • Molecular Weight: Approximately 578.7 g/mol .
Chemical Reactions Analysis

Reactions

H-Phe-Phe-Tyr-Val-Thr-Glu-OH can undergo various chemical reactions typical for peptides, including:

  • Hydrolysis: In aqueous conditions, the peptide bond may hydrolyze, leading to free amino acids.
  • Phosphorylation: The hydroxyl group of Glutamic acid can be phosphorylated under specific conditions, which may alter its biological activity.
  • Ligand Binding: The peptide may interact with receptors or enzymes in biological systems, leading to conformational changes or activation .

Technical Details

Reactions involving this peptide can be monitored using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and modifications.

Mechanism of Action

Process

The mechanism of action for H-Phe-Phe-Tyr-Val-Thr-Glu-OH likely involves binding to specific receptors or enzymes in biological systems. For example:

  • Receptor Interaction: The aromatic side chains (Phenylalanine and Tyrosine) may facilitate hydrophobic interactions with receptor binding sites.
  • Signal Transduction: Upon binding, conformational changes may trigger intracellular signaling pathways leading to physiological effects.

Data

Studies have shown that peptides with similar sequences can modulate neurotransmitter release or influence metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents depending on the side chains present.

Chemical Properties

  • Stability: Peptides are generally stable under neutral pH but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary but are often in the range of 200–300 °C depending on purity .

Relevant data such as dipole moments and electronic properties can also provide insights into reactivity and interaction potential .

Applications

Scientific Uses

H-Phe-Phe-Tyr-Val-Thr-Glu-OH has several applications in scientific research:

  • Drug Development: Investigated for potential therapeutic roles in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Biochemical Studies: Used in studies examining protein interactions and signaling pathways.
  • Diagnostics: Potential use in biomarker discovery for various diseases based on its interaction profiles .
Biosynthetic Origins and Precursor Protein Context

Proteolytic Release Mechanisms from Parent Proteins

The liberation of bioactive peptides like H-Phe-Phe-Tyr-Val-Thr-Glu-OH from precursor proteins is governed by highly specific proteolytic cleavage mechanisms. Proteases recognize distinct residue patterns within polypeptide chains, with cleavage sites determined by atomic-level interactions between enzyme active sites and substrate amino acids. The Schechter-Berger nomenclature provides a standardized framework for defining protease specificity, where substrate residues are designated P3-P2-P1↓P1′-P2′-P3′ (↓ indicates cleavage site) [3]. For the hexapeptide FFYVTE, its N-terminal Phe-Phe dipeptide suggests potential chymotrypsin-like cleavage (targeting aromatic residues at P1), while the C-terminal Glu implies sensitivity to glutamyl endopeptidases [3] [10].

Table 1: Protease Cleavage Specificities Relevant to FFYVTE Liberation

ProteasePrimary Specificity (P1/P1′)Potential Cleavage Site in Precursor
ChymotrypsinTrp/Tyr/Phe (P1)-X-Phe↓Phe-Tyr- (N-terminal release)
Arg-C proteinaseArg (P1)-Arg↓Phe-Phe-Tyr- (C-terminal basic residue)
Asp-N EndopeptidaseAsp/Glu (P1′)-Thr-Glu↓X- (C-terminal release)
Enterokinase-Lys↓ (P1)-Lys↓Phe-Phe-Tyr-

Real-world proteolysis involves complex kinetic hierarchies where sequential cleavages by multiple enzymes release nested fragments. Caspases, for example, require tetra-residue motifs (e.g., DEVD↓X for caspase-3) [3], illustrating how flanking residues beyond immediate cleavage sites influence efficiency. The hexapeptide’s Thr-Glu C-terminus may represent a product of carboxypeptidase action following initial endoprotease cleavage, highlighting the multi-step processing required for bioactive peptide maturation [7] [9].

Enzymatic Hydrolysis Strategies for Bioactive Peptide Generation

Directed enzymatic hydrolysis represents the primary industrial and research method for generating bioactive peptides from precursor proteins. Sequential hydrolysis using complementary endo- and exoproteases significantly enhances the yield of target peptides compared to single-enzyme approaches. Studies on porcine blood protein hydrolysis demonstrate that combinations like Alcalase (endoprotease) followed by Protana™ Prime (exoprotease) increase hydrolysis degrees by >30% and enrich low-MW peptide fractions (<3 kDa) to >85% of hydrolysates [4]. This stepwise strategy is critical for liberating FFYVTE-like sequences by first generating larger fragments via endoproteases, then trimming termini via exoproteases.

Table 2: Enzymatic Hydrolysis Systems for Bioactive Peptide Production

Enzyme SystemProtease TypesImpact on Peptide ProfileRelevance to FFYVTE
Single endoprotease (e.g., Alcalase)Serine endopeptidaseBroad MW distribution; hydrophobic coresInitial protein fragmentation
Endo/exoprotease combo (e.g., Alcalase + Flavourzyme)Mixed specificityHigh <3 kDa peptide yield; reduced bitternessTerminal refinement of FFYVTE
Triple sequential (e.g., Alcalase→Protana→Flavourzyme)Multi-mechanismUltra-high specificity; 87% <3 kDa fragmentsPrecision liberation of target sequence

Non-thermal pretreatments (ultrasound, high-pressure processing) markedly enhance proteolytic efficiency by inducing structural loosening in precursor proteins. Ultrasound generates acoustic cavitation that disrupts hydrophobic interactions and β-sheets, increasing solvent accessibility of cleavage sites. High-pressure processing (100–300 MPa) unfolds globular domains via disruption of quaternary structures, exposing buried Phe/Tyr-rich regions to enzymatic attack [9]. These technologies could optimize FFYVTE generation by pre-denaturing precursors to facilitate protease docking at its N-terminal Phe-Phe motif.

Role of Precursor Protein Structural Motifs in Bioactive Fragment Liberation

The embedded location of H-Phe-Phe-Tyr-Val-Thr-Glu-OH within precursor proteins dictates its susceptibility to proteolytic release. Three structural features are particularly influential:

  • Loop/β-strand motifs: Sequences flanked by flexible loops exhibit enhanced protease accessibility compared to rigid α-helical segments. The hexapeptide’s Val-Thr-Glu segment may adopt β-strand geometry, potentially positioning Phe¹-Phe² at turn regions vulnerable to initial cleavage [1] [7]. Proinsulin processing illustrates this principle—its C-peptide connecting domain (linking A-B chains) is excised precisely because its non-helical, extended conformation presents accessible dibasic (Arg-Arg, Lys-Arg) sites to prohormone convertases [7].

  • Hydrophobic clustering: N-terminal Phe-Phe dipeptides can drive amyloid-like aggregation, sterically shielding cleavage sites. However, molecular dynamics reveal that such clusters also create protease docking niches—hydrophobic patches on the precursor surface facilitate enzyme binding via complementary non-polar interactions. This dual role explains why chymotrypsin efficiently cleaves at Phe-Phe motifs despite their self-association tendency [8] [10].

  • Charge gatekeepers: Adjacent acidic/basic residues can inhibit or promote cleavage. The C-terminal Glu⁶ confers negative charge that may:

  • Electrostatically repel aspartyl proteases (pH-dependent)
  • Attract metalloproteases via cation coordination
  • Facilitate solubilization of hydrophobic N-terminal fragmentInsulin’s structural maturation demonstrates similar charge-mediated regulation—acidic residues near its C-peptide cleavage sites delay processing until secretory granule acidification [7].

Table 3: Structural Determinants Influencing Hexapeptide Liberation

Structural FeatureProtease ImplicationsExample in Known Systems
N-terminal hydrophobic cluster (Phe¹-Phe²)Chymotrypsin recruitment site; potential aggregation shieldAmyloid β fragment release from APP
Central β-branched residues (Val⁴, Thr⁵)Structural rigidity limits backbone flexibilityProinsulin B-chain C-terminal stability
C-terminal acidic residue (Glu⁶)pH-dependent charge modulation; metalloprotease dockingAngiotensin I C-terminal Asp liberation
Flanking basic residues (if present)Trypsin/enterokinase recognition sitesProhormone dibasic cleavage sites

These structural principles enable in silico prediction of FFYVTE-liberating proteases. Bioinformatics tools (e.g., PeptideCutter) model cleavage probability based on residue exposure, secondary structure, and motif conservation across homologous precursors [3]. Such analyses suggest that cathepsin L (targeting Phe↓Phe) and prolyl oligopeptidase (cleaving after Val³) are strong candidates for physiological generation of this hexapeptide.

Properties

CAS Number

245076-38-4

Product Name

H-Phe-Phe-Tyr-Val-Thr-Glu-OH

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid

Molecular Formula

C41H52N6O11

Molecular Weight

804.9 g/mol

InChI

InChI=1S/C41H52N6O11/c1-23(2)34(39(55)47-35(24(3)48)40(56)43-30(41(57)58)18-19-33(50)51)46-38(54)32(22-27-14-16-28(49)17-15-27)45-37(53)31(21-26-12-8-5-9-13-26)44-36(52)29(42)20-25-10-6-4-7-11-25/h4-17,23-24,29-32,34-35,48-49H,18-22,42H2,1-3H3,(H,43,56)(H,44,52)(H,45,53)(H,46,54)(H,47,55)(H,50,51)(H,57,58)/t24-,29+,30+,31+,32+,34+,35+/m1/s1

InChI Key

MTZWXUBBLXUDGU-IVFXLICKSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N)O

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